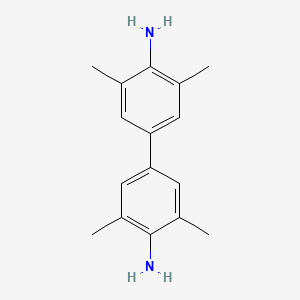

3,3',5,5'-Tetramethylbenzidine

概述

描述

3,3',5,5'-四甲基联苯胺,通常称为TMB,是一种广泛用于各种生化测定的显色底物。它以其在酶联免疫吸附测定 (ELISA) 和免疫组织化学中的应用而闻名。TMB是一种白色固体,在与乙酸乙酯溶液中形成淡蓝绿色液体。 它对光敏感,在阳光和荧光灯下会降解 .

准备方法

合成路线和反应条件

3,3',5,5'-四甲基联苯胺的合成涉及在受控条件下用适当的试剂与 3,3',5,5'-四甲基联苯-4,4'-二胺反应。一种常见的的方法包括将 TMB 溶解在二甲基亚砜 (DMSO) 中,然后用 pH 值为 5.0 的磷酸盐-柠檬酸盐缓冲液稀释。 在使用前立即将新鲜的过氧化氢添加到此溶液中 .

工业生产方法

TMB 的工业生产通常涉及使用与上述方法类似的大规模合成,但经过优化以获得更高的产量和纯度。 该工艺包括使用柠檬酸-柠檬酸钠或柠檬酸-EDTA 等缓冲溶液来维持化合物的 pH 值和稳定性 .

化学反应分析

反应类型

3,3',5,5'-四甲基联苯胺会发生多种类型的化学反应,包括氧化和还原。 它充当氢供体,用于通过辣根过氧化物酶等过氧化物酶将过氧化氢还原为水 .

常用试剂和条件

氧化: TMB 在过氧化物酶存在下被过氧化氢氧化,形成蓝色的自由基阳离子。

主要产物

蓝色自由基阳离子: 在 TMB 的初始氧化过程中形成。

黄色二亚胺: 在蓝色自由基阳离子进一步氧化或酸化后形成.

科学研究应用

3,3',5,5'-四甲基联苯胺在科学研究中具有广泛的应用:

化学: 用作各种测定中用于检测特定酶存在的显色底物。

生物学: 用于免疫组织化学中的染色程序。

医学: 用于 ELISA 中检测和量化生物分子,例如蛋白质和抗体。

工业: 应用于水中和其它消毒溶液中氯的检测 .

作用机制

3,3',5,5'-四甲基联苯胺的作用机制涉及其被过氧化物酶氧化。TMB 充当还原性共底物,发生单电子氧化形成自由基阳离子。该自由基阳离子与未氧化的化合物形成电荷转移络合物,该络合物在 652 nm 处吸收光。 完全氧化的形式,二亚胺,在 450 nm 处吸收光 .

相似化合物的比较

3,3',5,5'-四甲基联苯胺通常与用于类似应用的其他显色底物进行比较。这些化合物中的一些包括:

联苯胺: 以前用于类似的测定,但因其致癌性而被 TMB 取代。

邻苯二胺: 另一种用于 ELISA 的显色底物,但灵敏度低于 TMB.

生物活性

3,3',5,5'-Tetramethylbenzidine (TMB) is a synthetic organic compound widely used as a chromogenic substrate in various biochemical assays, particularly in immunohistochemistry and enzyme-linked immunosorbent assays (ELISA). Its primary function is to act as a hydrogen donor in redox reactions catalyzed by peroxidases, leading to a colorimetric change that can be quantitatively measured.

- Molecular Formula : C16H20N2

- Molecular Weight : 240.34 g/mol

- CAS Number : 54827-17-7

- Appearance : White solid that forms a pale blue-green solution when dissolved.

TMB undergoes oxidation in the presence of hydrogen peroxide and peroxidase enzymes, such as horseradish peroxidase. The reaction produces a blue-colored diimine-diamine complex, which can be measured spectrophotometrically. The absorbance peaks at 370 nm and 655 nm during the reaction, and upon stopping the reaction with sulfuric acid, the solution turns yellow with a peak absorbance at 450 nm.

Reaction Equation

The general reaction can be summarized as follows:

Enzymatic Assays

TMB is primarily utilized in assays involving peroxidases. It serves as an indicator for enzymatic activity due to its colorimetric properties. The intensity of the blue color correlates with the concentration of the enzyme present, allowing for quantitative analysis.

Safety and Toxicity

TMB is generally considered safer than its predecessors, such as benzidine, which are known carcinogens. Studies indicate that TMB is not mutagenic according to the Ames test and did not induce tumor formation in animal studies . However, it is photosensitive and should be stored away from light to prevent degradation.

Case Studies and Research Findings

- Detection of Hematuria : TMB has been effectively used to detect hemoglobin in urine samples. In clinical settings, it turns blue upon contact with hemoglobin, providing a rapid diagnostic tool for hematuria .

- Stability Studies : Research has shown that TMB solutions can be stabilized using various solvents to enhance their shelf-life and performance in assays .

- Oxidation Mechanisms : Recent studies have explored the detailed kinetics of TMB oxidation by peroxidases, revealing insights into how structural modifications can affect its reactivity and stability .

Applications in Research

TMB's versatility makes it suitable for various applications beyond traditional assays:

- Immunoassays : Used extensively in ELISA protocols for the detection of proteins and antibodies.

- Western Blotting : Acts as a substrate for visualizing proteins after gel electrophoresis.

- Environmental Monitoring : Employed in assessing microbial activity and the effectiveness of sanitizers under various conditions .

Comparison Table of TMB Applications

| Application | Description | Key Benefits |

|---|---|---|

| ELISA | Quantitative detection of antigens/antibodies | High sensitivity and specificity |

| Immunohistochemistry | Visualizing protein expression in tissues | Clear colorimetric results |

| Environmental Testing | Monitoring microbial activity | Rapid results |

属性

IUPAC Name |

4-(4-amino-3,5-dimethylphenyl)-2,6-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14/h5-8H,17-18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAIUNKRWKOVEES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)C2=CC(=C(C(=C2)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2 | |

| Record name | 3,3',5,5'-TETRAMETHYLBENZIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5026120 | |

| Record name | 3,3',5,5'-Tetramethylbenzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3,3',5,5'-tetramethylbenzidine appears as pale yellow crystals or off-white powder. (NTP, 1992), Pale yellow or off-white solid; [CAMEO] White or light yellow solid; [MSDSonline] | |

| Record name | 3,3',5,5'-TETRAMETHYLBENZIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,3',5,5'-Tetramethylbenzidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3179 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | 3,3',5,5'-TETRAMETHYLBENZIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.0000005 [mmHg] | |

| Record name | 3,3',5,5'-Tetramethylbenzidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3179 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Histological analysis of surgically removed adrenal masses often fails to differentiate between benign and malignant tumors. In normal cells, the telomeric ends of the chromosomes are shortened with each cell division, leading to chromosome destabilization and cellular senescence after a critical number of cell cycles. In tumor cells, telomere shortening is prevented by a specific DNA polymerase, called telomerase. In an effort to clarify the role of telomerase in the pathogenesis of adrenal tumors, and to test whether its activity could serve as marker of malignancy, we measured telomerase activity in 41 human adrenal tissue samples that were classified both by the clinical course and by histological examination. Telomerase activity was determined by TRAP ELISA and expressed as high (>50% of positive control telomerase activity), medium (31-50%), low (11-30%), very low (< or = 10%), or absent (0%). The 8 normal adrenal tissue samples showed very low levels of telomerase activity. Mean telomerase activity also very low in 3/3 incidentalomas, 6/6 Cushing adenomas, 6/6 Conn adenomas, 7/7 adrenocortical carcinomas, 8/8 benign pheochromocytomas, and 2/3 malignant pheochromocytomas. In contrast, one malignant pheochromocytoma showed high telomerase activity. These data indicate that telomerase activity may not be a suitable marker for malignancy in the adrenal gland. Our results also challenge the current dogma of close correlation between cell dedifferentiation and telomerase activity., Earlier investigations of the oxidation of 3,5,3',5'-tetramethylbenzidine (TMB) using horseradish peroxidase and prostaglandin H-synthase have shown the formation of a cation free radical of TMB in equilibrium with a charge-transfer complex, consistent with either a two- or a one-electron initial oxidation. In this work, we exploited the distinct spectroscopic properties of myeloperoxidase and its oxidized intermediates, compounds I and II, to establish two successive one-electron oxidations of TMB. By employing stopped-flow techniques under transient-state and steady-state conditions, we also determined the rate constants for the elementary steps of the myeloperoxidase-catalyzed oxidation of TMB at pH 5.4 and 20 degrees C. The second-order rate constant for compound I formation from the reaction of native enzyme with H2O2 is 2.6 x 10(7) M-1 s-1. Compound I undergoes a one-electron reduction to compound II in the presence of TMB, and the rate constant for this reaction was determined to be (3.6 +/- 0.1) x 10(6) M-1 s-1. The spectral scans show that compound II accumulates in the steady state. The rate constant for compound II reduction to native enzyme by TMB obtained under steady-state conditions is (9.4 +/- 0.6) x 10(5) M-1 s-1. The results are applied to a new, more accurate assay for myeloperoxidase based upon the formation of the charge-transfer complex between TMB and its diimine final product. | |

| Record name | 3,3',5,5'-TETRAMETHYLBENZIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4331 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

54827-17-7 | |

| Record name | 3,3',5,5'-TETRAMETHYLBENZIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,3′,5,5′-Tetramethylbenzidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54827-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3',5,5'-Tetramethylbenzidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054827177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-4,4'-diamine, 3,3',5,5'-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3',5,5'-Tetramethylbenzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',5,5'-tetramethylbenzidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.949 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3',5,5'-TETRAMETHYLBENZIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B3T5CB8EO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,3',5,5'-TETRAMETHYLBENZIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4331 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

334 to 336 °F (NTP, 1992), 168.5 °C | |

| Record name | 3,3',5,5'-TETRAMETHYLBENZIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,3',5,5'-TETRAMETHYLBENZIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4331 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does TMB interact with its target, horseradish peroxidase (HRP)?

A1: TMB acts as a hydrogen donor and a chromogenic substrate for HRP. In the presence of hydrogen peroxide (H2O2), HRP catalyzes the oxidation of colorless TMB to a blue-colored product, oxidized TMB (oxTMB) [, , , , , ].

Q2: What are the downstream effects of TMB oxidation by HRP?

A2: The oxidation of TMB by HRP produces a blue color measurable by spectrophotometry, typically at wavelengths around 450 nm and 650 nm [, , , ]. This color change forms the basis for various colorimetric assays.

Q3: What is the molecular formula and weight of TMB?

A3: TMB has a molecular formula of C16H20N2 and a molecular weight of 240.34 g/mol.

Q4: What are the key spectroscopic features of TMB and its oxidized form?

A4: Colorless TMB exhibits an absorption peak at a lower wavelength, while the blue-colored oxTMB shows a characteristic absorption peak around 652 nm [, , , ].

Q5: How stable is TMB under different storage conditions?

A5: TMB is available commercially in various formulations, including those with enhanced stability. Studies show that TMB substrate systems can remain functional for extended periods, even at elevated temperatures, highlighting their storage stability [].

Q6: What is the mechanism of TMB oxidation catalyzed by HRP or its mimics?

A6: The catalytic mechanism involves a two-electron oxidation process. HRP or its mimics first react with H2O2 to form a reactive intermediate. This intermediate then oxidizes TMB to form a cationic radical, which further reacts to form the final blue-colored diimine product (oxTMB) [, , , ].

Q7: Can other materials besides HRP catalyze TMB oxidation?

A7: Yes, various nanomaterials, including platinum nanoparticles [], gold nanoparticles [], and metal-organic frameworks [, ], exhibit peroxidase-like activity and can catalyze TMB oxidation in the presence of H2O2.

Q8: What are some common applications of TMB in biosensing?

A8: TMB is extensively used in enzyme-linked immunosorbent assays (ELISAs) [, , , , ], glucose detection [, , ], antioxidant assays [, , ], and detection of various analytes like silver ions [, ] and glutathione [, ].

Q9: Have computational methods been used to study TMB and its interactions?

A9: While the provided research papers do not delve into detailed computational modeling of TMB itself, they highlight the use of kinetic modeling to understand the mechanism of TMB oxidation by peroxidase mimics like Pt nanoparticles [].

Q10: How do structural modifications of benzidine derivatives affect their efficacy as HRP substrates?

A10: Research indicates that TMB demonstrates superior sensitivity, color purity, and product stability compared to other benzidine derivatives, suggesting the importance of the four methyl substitutions in its structure [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。